3-Bromo-7-(trifluoromethyl)-1H-indazole
Description
“3-Bromo-7-(trifluoromethyl)-1H-indazole” is a chemical compound that has been used in various scientific research . It is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The compound contains a bromine atom and a trifluoromethyl group attached to the indazole ring .
Synthesis Analysis
The synthesis of “3-Bromo-7-(trifluoromethyl)-1H-indazole” derivatives has been reported in several studies. One efficient synthetic route involves a Suzuki–Miyaura cross-coupling reaction . This strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The molecular structure of “3-Bromo-7-(trifluoromethyl)-1H-indazole” includes a bromine atom and a trifluoromethyl group attached to the indazole ring . The indazole ring is a type of heterocyclic aromatic organic compound, which consists of two nitrogen atoms in the ring .Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-7-(trifluoromethyl)-1H-indazole” have been studied in the context of Suzuki–Miyaura cross-coupling reactions . These reactions have been used to synthesize various derivatives of the compound .Future Directions
properties
IUPAC Name |
3-bromo-7-(trifluoromethyl)-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-4-2-1-3-5(8(10,11)12)6(4)13-14-7/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZSKVKGURAWFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-(trifluoromethyl)-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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